molecular formula C19H19NO3S2 B2720682 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide CAS No. 2380061-41-4

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2720682
CAS No.: 2380061-41-4
M. Wt: 373.49
InChI Key: WDISUQZVDURJFN-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a combination of furan, thiophene, and phenylsulfanyl groups These functional groups are known for their significant roles in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s high purity, which is crucial for its applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenylsulfanyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-1,1-dioxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan and thiophene rings can interact with various proteins and nucleic acids, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide stands out due to its combination of furan, thiophene, and phenylsulfanyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-16(18-11-14(13-25-18)17-7-4-9-23-17)12-20-19(22)8-10-24-15-5-2-1-3-6-15/h1-7,9,11,13,16,21H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDISUQZVDURJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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